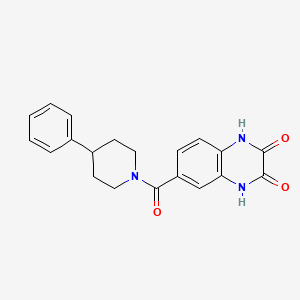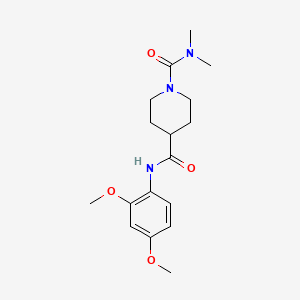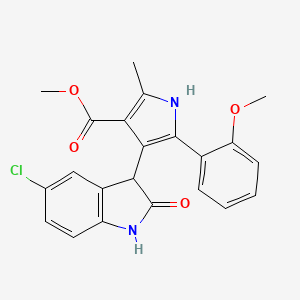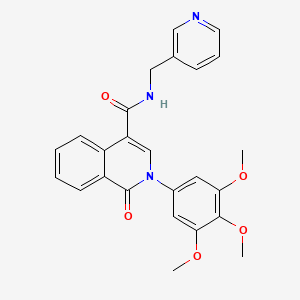
(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone is a complex organic compound that features a quinoxaline core substituted with dihydroxy groups and a phenylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline is then subjected to hydroxylation to introduce the dihydroxy groups at the 2 and 3 positions.
The phenylpiperidine moiety can be synthesized separately through the reaction of piperidine with benzaldehyde, followed by further functionalization to introduce the phenyl group. The final step involves coupling the quinoxaline and phenylpiperidine fragments through a suitable linker, often using a methanone group as the connecting unit.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The phenyl group on the piperidine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Various substituted phenylpiperidine derivatives depending on the electrophile used.
Scientific Research Applications
(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The dihydroxyquinoxaline core can interact with enzymes involved in oxidative stress pathways, while the phenylpiperidine moiety can bind to receptors in the central nervous system. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyphenyl)(4-phenylpiperidin-1-yl)methanone: Similar structure but with only one hydroxyl group on the quinoxaline core.
(2,3-Diphenylquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone: Similar structure but with phenyl groups instead of hydroxyl groups on the quinoxaline core.
Uniqueness
(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone is unique due to the presence of both dihydroxy groups on the quinoxaline core and the phenylpiperidine moiety. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-(4-phenylpiperidine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C20H19N3O3/c24-18-19(25)22-17-12-15(6-7-16(17)21-18)20(26)23-10-8-14(9-11-23)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2,(H,21,24)(H,22,25) |
InChI Key |
CCDFKBAJVUAEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B11152516.png)
![3-[(4-tert-butylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11152522.png)
![2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B11152523.png)


![5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11152544.png)


![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11152580.png)
![ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11152582.png)
![isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate](/img/structure/B11152585.png)
![N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B11152591.png)

methanone](/img/structure/B11152609.png)
